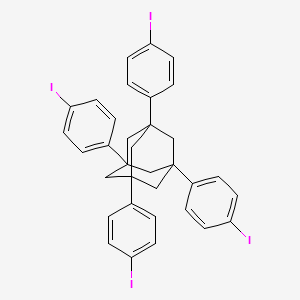

1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Description

BenchChem offers high-quality 1,3,5,7-Tetrakis(4-iodophenyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7-Tetrakis(4-iodophenyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5,7-tetrakis(4-iodophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28I4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGPRXPCTBXRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I)C6=CC=C(C=C6)I)C7=CC=C(C=C7)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: A Validated Two-Step Synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane from 1-Bromoadamantane

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a highly symmetrical and rigid molecular building block, or "tecton," of significant interest in materials science, supramolecular chemistry, and drug development. Its adamantane core imparts exceptional thermal and chemical stability, while the four para-substituted iodophenyl groups provide spatially defined vectors for constructing complex, three-dimensional architectures through established cross-coupling chemistries. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from the commercially available 1-bromoadamantane. The synthesis is presented as a robust, two-step process: (1) an exhaustive Friedel-Crafts tetra-arylation to form the 1,3,5,7-tetraphenyladamantane intermediate, and (2) a regioselective, oxidative tetra-iodination to yield the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the causal logic behind critical procedural choices, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Adamantane Core in Advanced Molecular Design

Adamantane, a tricyclic alkane (C₁₀H₁₆), is the smallest unit of a diamond crystal lattice and is renowned for its unique combination of properties: a rigid, strain-free, and highly symmetric cage structure, exceptional thermodynamic stability, and defined bridgehead positions (tertiary carbons) that are amenable to functionalization.[1] These characteristics make adamantane derivatives ideal scaffolds for a variety of applications, from pharmaceuticals to advanced materials.[2][3][4]

The introduction of aryl groups at all four bridgehead positions creates 1,3,5,7-tetraaryladamantanes, a class of molecules that serve as versatile and robust building blocks.[5] Their well-defined tetrahedral geometry allows for the predictable construction of porous organic polymers and metal-organic frameworks with applications in gas storage and separation.[5]

The target molecule of this guide, 1,3,5,7-tetrakis(4-iodophenyl)adamantane, further enhances this utility. The iodine atoms at the para-positions of the phenyl rings are excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[6][7][8][9] This allows for the precise and modular assembly of larger, functional supramolecular structures.

Overall Synthetic Strategy

The transformation of 1-bromoadamantane into 1,3,5,7-tetrakis(4-iodophenyl)adamantane is efficiently achieved in two distinct synthetic operations. The strategy hinges on first constructing the stable tetraphenyl adamantane core and then functionalizing the peripheral phenyl rings.

-

Step 1: Friedel-Crafts Tetra-arylation. 1-bromoadamantane undergoes a Lewis acid-catalyzed reaction with benzene to form 1,3,5,7-tetraphenyladamantane (TPA).

-

Step 2: Electrophilic Tetra-iodination. The TPA intermediate is subjected to an oxidative iodination to regioselectively install iodine atoms at the para position of each phenyl ring, yielding the final product, 1,3,5,7-tetrakis(4-iodophenyl)adamantane (TPIA).

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 1,3,5,7-Tetraphenyladamantane (TPA)

Mechanistic Rationale and Causality

This reaction is a fascinating example of an exhaustive Friedel-Crafts reaction.[10] The process begins with the reaction between the Lewis acid, aluminum trichloride (AlCl₃), and 1-bromoadamantane to generate a tertiary adamantyl carbocation. This electrophile then attacks the benzene ring to form 1-phenyladamantane.

A key challenge is explaining the substitution at the other three bridgehead positions, which initially bear only hydrogen atoms. The critical insight lies in the role of tert-butyl bromide. In the presence of AlCl₃, t-butyl bromide also forms a carbocation. This system facilitates a process known as "hydride abstraction." The tert-butyl cation can abstract a hydride (H⁻) from a bridgehead position of a phenylated adamantane intermediate.[11] This generates a new adamantyl carbocation, which can then be attacked by another molecule of benzene. This hydride abstraction and subsequent arylation cycle repeats until all four bridgehead positions are substituted, driven towards the thermodynamically stable, fully substituted product.[11]

Detailed Experimental Protocol: TPA

This protocol is adapted from established procedures.[11][12]

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromoadamantane (6.00 g, 27.9 mmol).

-

Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry benzene (200 mL) as the solvent and reactant. Subsequently, add tert-butyl bromide (6.30 mL, 55.8 mmol) to the suspension.

-

Catalyst Introduction: While stirring, carefully add anhydrous aluminum trichloride (AlCl₃) (0.40 g, 3.0 mmol) portion-wise. Caution: The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. A large amount of white solid precipitate will form as the reaction proceeds.

-

Quenching and Workup: After cooling the reaction to room temperature, slowly and carefully pour the mixture into a beaker containing glacial acetic acid (150 mL) to quench the catalyst. This should be done in a well-ventilated fume hood.

-

Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with chloroform. The product, 1,3,5,7-tetraphenyladamantane, is insoluble in chloroform, which effectively removes soluble impurities.

-

Drying: Dry the isolated white solid under vacuum to obtain the pure TPA intermediate. A typical yield is ~60-70%.

Data Presentation: Reagent Table for TPA Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-Bromoadamantane | C₁₀H₁₅Br | 215.13 | 6.00 g | 27.9 | 1.0 |

| Benzene | C₆H₆ | 78.11 | 200 mL | - | Solvent/Reagent |

| tert-Butyl Bromide | C₄H₉Br | 137.02 | 6.30 mL | 55.8 | 2.0 |

| Aluminum Chloride | AlCl₃ | 133.34 | 0.40 g | 3.0 | ~0.1 |

Part 2: Synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TPIA)

Mechanistic Rationale and Causality

This step is a regioselective electrophilic aromatic substitution. The adamantyl group is bulky and an ortho-, para- director. Due to significant steric hindrance at the ortho positions, the substitution occurs exclusively at the para position of each of the four phenyl rings.

The reaction employs molecular iodine (I₂) in combination with an oxidizing agent, bis(trifluoroacetoxy)iodobenzene (PIFA), also known as Phenyliodine bis(trifluoroacetate).[12] PIFA is a hypervalent iodine compound that acts as an oxidant to generate a highly electrophilic iodine species (e.g., I⁺ or its equivalent) from the less reactive I₂. This potent electrophile is then readily attacked by the electron-rich phenyl rings of the TPA intermediate to afford the tetra-iodinated product.

Detailed Experimental Protocol: TPIA

This protocol is adapted from established procedures.[12]

-

Setup: In a 500 mL flask protected from light (e.g., wrapped in aluminum foil), combine 1,3,5,7-tetraphenyladamantane (TPA) (20.0 g, 45.4 mmol) and molecular iodine (I₂) (23.0 g, 90.6 mmol).

-

Solvent Addition: Add chloroform (CHCl₃, 200 mL) to the flask.

-

Reagent Addition: While stirring under an inert atmosphere, add bis(trifluoroacetoxy)iodobenzene (PIFA) (39.0 g, 90.7 mmol).

-

Reaction: Stir the mixture at a controlled temperature of 15°C for 10-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the purple color of the iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the final product as a white solid.[12] The melting point should be consistent with literature values (~250°C).[13]

Data Presentation: Reagent Table for TPIA Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,3,5,7-Tetraphenyladamantane | C₃₄H₃₂ | 440.62 | 20.0 g | 45.4 | 1.0 |

| Iodine | I₂ | 253.81 | 23.0 g | 90.6 | 2.0 |

| PIFA | C₁₀H₅F₆IO₄ | 430.04 | 39.0 g | 90.7 | 2.0 |

| Chloroform | CHCl₃ | 119.38 | 200 mL | - | Solvent |

Visualization of the Experimental Workflow

Caption: Detailed experimental workflow from starting material to final product.

Safety and Handling

-

1-Bromoadamantane & tert-Butyl Bromide: Handle in a fume hood. These are alkyl halides and can be harmful if inhaled or absorbed through the skin.

-

Benzene: Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (e.g., glove box or under inert gas) and add to reaction mixtures slowly.

-

Iodine & PIFA: Corrosive and toxic. Avoid inhalation of vapors and skin contact. Work in a well-ventilated area.

-

Chloroform: A suspected carcinogen and toxic. Handle only in a fume hood.

Conclusion and Future Directions

The two-step synthesis of 1,3,5,7-tetrakis(4-iodophenyl)adamantane from 1-bromoadamantane is a reliable and scalable method for producing a valuable molecular building block. The procedure leverages a classic Friedel-Crafts reaction, driven to completion by a hydride-transfer mechanism, followed by a regioselective oxidative iodination. The resulting product is a high-value intermediate, poised for further elaboration. The four spatially-defined iodo-groups serve as versatile handles for constructing intricate, three-dimensional molecular architectures via palladium-catalyzed cross-coupling reactions, opening avenues for the development of novel porous materials, molecular sensors, and complex scaffolds for drug discovery.

References

- Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. (2003). University of British Columbia.

- Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. (n.d.).

- Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage m

- 1,3,5,7-tetrakis(4-ethinylphenyl)adamantane synthesis. (n.d.). ChemicalBook.

- Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound. (n.d.).

- Regioselective late-stage functionalization of tetraphenylenes: rapid construction of double helical architectures and potential hole transport materials. (n.d.). Chemical Science (RSC Publishing).

- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). PubMed Central.

- Synthesis and functionalization of tetra-substituted adamantane. (n.d.).

- Regioselective Synthesis of meta-Tetraaryl-Substituted Adamantane Derivatives and Evaluation of Their White Light. (n.d.). JLUpub.

- Adamantane. (n.d.). Organic Syntheses Procedure.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PubMed Central.

- Synthesis of new adamantyl-imine palladium(II) complexes and their application in Mizoroki-Heck and Suzuki-Miyaura C C cross-coupling reactions. (2025).

- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

- 1,3,5,7-TETRAPHENYLADAMANTANE. (2025). ChemicalBook.

- Can someone explain the reaction mechanims for the formation of 1,3,5,7-Tetrakisphenyladamantane? (2018).

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PubMed Central.

- Synthesis of 1,3,5,7-tetranitroadamantane. (n.d.).

- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis and antimicrobial activity of new adamantane deriv

- Photochemical preparation of 1,3,5,7-tetracyanoadamantane and its conversion to 1,3,5,7-tetrakis(aminomethyl)adamantane. (2004). PubMed.

- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025).

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PubMed Central.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.

- 1,3,5,7-Tetrabromoadamantane. (n.d.). PubMed Central.

- 1,3,5,7-Tetrakis(4-iodophenyl)

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]

- 6. brocku.scholaris.ca [brocku.scholaris.ca]

- 7. 1,3,5,7-tetrakis(4-ethinylphenyl)adamantane synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 11. researchgate.net [researchgate.net]

- 12. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

synthesis and characterization of tetrakis(4-iodophenyl)adamantane

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-iodophenyl)adamantane

Foreword: The Adamantane Core in Modern Chemistry

Adamantane, the smallest diamondoid, presents a unique molecular scaffold for chemists and drug development professionals.[1][2] Its rigid, strain-free, and perfectly tetrahedral geometry provides a predictable three-dimensional framework that is invaluable in fields ranging from materials science to medicinal chemistry.[3][4][5][6] The ability to functionalize adamantane at its four equivalent bridgehead positions allows for the creation of precisely oriented molecular architectures.[7] Among these derivatives, 1,3,5,7-tetrakis(4-iodophenyl)adamantane stands out as a cornerstone building block. The presence of four iodophenyl groups offers reactive handles for a multitude of cross-coupling reactions, enabling the construction of complex supramolecular assemblies, dendritic polymers, and novel therapeutic scaffolds.[1][8][9]

This guide provides a comprehensive overview of the , grounded in established protocols and analytical validation. It is designed to equip researchers with both the practical steps and the underlying scientific rationale necessary for its successful preparation and verification.

Synthetic Strategy and Execution

The synthesis of tetrakis(4-iodophenyl)adamantane is most effectively achieved through a two-stage process. The core strategy involves first attaching four phenyl groups to the adamantane bridgeheads, followed by a regioselective iodination at the para position of each phenyl ring. This approach ensures high symmetry and provides a robust route to the desired product in substantial quantities.

Diagram of the Synthetic Workflow

Caption: Overall two-step synthesis of the target compound.

Part A: Synthesis of 1,3,5,7-Tetraphenyladamantane (TPA)

The foundational step is a Friedel-Crafts-type reaction that couples benzene to the four bridgehead positions of the adamantane core.[6][10] Starting with a pre-functionalized adamantane, such as 1-bromoadamantane, facilitates the reaction by providing a good leaving group to initiate the formation of the adamantyl cation.

Experimental Protocol: Friedel-Crafts Arylation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 0.1-0.5 molar equivalents relative to 1-bromoadamantane).

-

Solvent and Reactant Addition: Under a nitrogen atmosphere, add an excess of dry benzene, which serves as both the reactant and the solvent. Begin stirring the suspension.

-

Initiation: Slowly add 1-bromoadamantane (1.0 eq) to the stirred suspension. The reaction is typically exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield 1,3,5,7-tetraphenyladamantane as a white solid.

Causality and Expertise : The use of a Lewis acid like AlCl₃ is critical for generating the tertiary adamantyl carbocation, the active electrophile in this substitution.[6][7] Using benzene in large excess drives the reaction equilibrium towards the tetra-substituted product and serves as a convenient solvent. The acidic work-up is essential to break up the product-catalyst complex and remove inorganic byproducts.

Part B: Synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

With the tetraphenyl scaffold in hand, the next step is the simultaneous iodination of all four phenyl rings. This is an electrophilic aromatic substitution. To achieve high regioselectivity for the para position and drive the reaction to completion, a potent iodinating system is required. A combination of molecular iodine with an oxidant, such as (diacetoxyiodo)benzene [PhI(OAc)₂], is highly effective.[11]

Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1,3,5,7-tetraphenyladamantane (1.0 eq) in chloroform (CHCl₃).

-

Reagent Addition: Add molecular iodine (I₂, 4.0-5.0 eq) to the solution. Follow this with the addition of (diacetoxyiodo)benzene (PhI(OAc)₂, 4.0-5.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be followed by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. Stir until the deep purple color of iodine disappears.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude solid is then purified by recrystallization, often from benzene or a chloroform/methanol mixture, to afford 1,3,5,7-tetrakis(4-iodophenyl)adamantane as a crystalline solid.[12]

Causality and Expertise : PhI(OAc)₂ acts as an oxidant, converting I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the electron-donating nature of the aryl rings and achieve substitution. The steric bulk of the adamantane core directs the substitution to the sterically accessible para position of the phenyl rings, leading to a single, highly symmetric isomer.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the final product. The high Td symmetry of tetrakis(4-iodophenyl)adamantane simplifies its spectral data, making unambiguous assignment straightforward.[2]

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Adamantane CH₂: ~2.1 ppm (singlet). Aromatic H (ortho to I): ~7.6 ppm (doublet). Aromatic H (meta to I): ~7.2 ppm (doublet). |

| ¹³C NMR | Chemical Shift (δ) | Adamantane C (quaternary): ~47 ppm. Adamantane CH₂: ~39 ppm. Aromatic C-I: ~92 ppm. Other Aromatic C: ~127-149 ppm. |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 943.84, corresponding to [C₃₄H₂₈I₄]⁺. The isotopic pattern will be characteristic of a molecule containing four iodine atoms. |

| FT-IR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: ~3000-3100. Aliphatic C-H stretch: ~2850-2950. Aromatic C=C stretch: ~1400-1600. C-I stretch: ~500-600. |

| X-ray | Crystal System | Tetragonal.[12][13] |

| M. Formula | - | C₃₄H₂₈I₄ |

| M. Weight | - | 944.20 g/mol [14][15] |

Spectroscopic Analysis in Detail

-

NMR Spectroscopy: In ¹H NMR, the twelve methylene protons on the adamantane cage are chemically equivalent due to the molecule's high symmetry and should appear as a sharp singlet. The sixteen aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the ¹³C NMR spectrum is simplified: one signal for the four quaternary bridgehead carbons, one for the six methylene carbons, and four signals for the aromatic carbons (two substituted, two protonated).[16]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The calculated exact mass is 943.8370 Da.[14] The observed mass should be within a few ppm of this value. The isotopic distribution pattern of the molecular ion peak provides definitive evidence for the presence of four iodine atoms.

-

X-Ray Crystallography: For a molecule designed as a rigid architectural building block, single-crystal X-ray diffraction is the ultimate confirmation of its three-dimensional structure. Published crystal structures confirm the expected tetrahedral arrangement of the iodophenyl groups around the adamantane core.[12][13] These studies also reveal key intermolecular packing forces, such as I···I and I···π interactions, which are critical for understanding its solid-state behavior and designing crystalline materials.[12][17]

Diagram of Characterization Logic

Caption: Logical workflow for structural and purity validation.

Applications in Research and Development

Tetrakis(4-iodophenyl)adamantane is not an end in itself but a powerful intermediate. Its value lies in the versatility of the carbon-iodine bond for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

-

Supramolecular Chemistry: It serves as a rigid tetrahedral core for building complex host-guest systems, molecular cages, and metal-organic frameworks (MOFs).

-

Materials Science: Through reactions like Sonogashira or Suzuki couplings, it can be used to synthesize star-shaped polymers and microporous organic networks with high thermal stability and specific adsorption properties.[1][18][8][11]

-

Drug Development: In the pharmaceutical realm, the adamantane scaffold is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and metabolic stability.[5][19] This building block allows for the attachment of four pharmacophores or targeting ligands in a precise, multivalent display, a strategy used to enhance binding affinity and selectivity for biological targets.[20][21]

This guide provides a robust and reliable framework for the synthesis and validation of tetrakis(4-iodophenyl)adamantane. By understanding the rationale behind each step, researchers can confidently produce this key molecular building block for a wide array of advanced applications.

References

- Reactions of adamantanes in electrophilic media. RSC Publishing.

- Synthesis of rigid tetrahedral tetrafunctional molecules from 1,3,5,7-tetrakis(4-iodophenyl)adamantane.

- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected m

- Reactions of adamantanes in electrophilic media. Russian Chemical Reviews (RSC Publishing).

- Some Reactions of Adamantane and Adamantane Derivatives.

- Synthesis of functionalized adamantanes

- Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry.

- Synthesis of rigid tetrahedral tetrafunctional molecules from 1,3,5,7-tetrakis(4-iodophenyl)adamantane. American Chemical Society.

- Various synthetic methods for the preparation of functionalized adamantane compounds.

- Synthesis of 1,3,5,7-tetrakis(4-cyanatophenyl)-adamantane and its microporous polycyanurate network for adsorption of organic vapors, hydrogen and carbon dioxide.

- Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.

- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing).

- Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.

- 1,3,5,7-Tetrakis(4-iodophenyl)

- 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | C34H28I4. PubChem.

- Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives with unsaturated organosilanes.

- 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate.

- ChemInform Abstract: Synthesis of Rigid Tetrahedral Tetrafunctional Molecules from 1,3,5,7- Tetrakis(4-iodophenyl)adamantane.

- Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane. New Journal of Chemistry (RSC Publishing).

- The Role of Adamantane Derivatives in Modern Drug Discovery. [Source not specified].

- Adamantane. Wikipedia.

- 1,3,5,7-tetrakis(4-iodophenyl)adamantane. ChemScene.

- CCDC 2293992: Experimental Crystal Structure Determination : tetrakis(mu-iodo). KAUST Repository.

- Adamantane(281-23-2) 1H NMR spectrum. ChemicalBook.

- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Source not specified].

- Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central.

- Adamantane-containing drug delivery systems. Pharmacia.

- Solid-state chemical-shift referencing with adamantane. PubMed.

- Electronic Supplementary Inform

-

Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[4]uril. Supporting Information.

- 1H NMR spectrum of 5,10,15,20-Tetrakis(4-aminophenyl)21H,23H-porphyrin (TAPP). [Source not specified].

- 4-{[(4-Iodophenyl)imino]methyl}phenyl Octadecanoate.

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.

Sources

- 1. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | C34H28I4 | CID 12963667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jchr.org [jchr.org]

- 20. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

properties of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

An In-depth Technical Guide to 1,3,5,7-Tetrakis(4-iodophenyl)adamantane: A Tetrahedral Scaffold for Advanced Applications

Introduction

The adamantane moiety, a rigid, tricyclic hydrocarbon, represents a cornerstone in modern chemistry. Its unique diamondoid structure imparts exceptional thermal stability, chemical inertness, and a well-defined three-dimensional geometry. In the realm of medicinal chemistry, the adamantane cage is often referred to as a "lipophilic bullet," utilized to enhance the pharmacokinetic profiles of therapeutic agents by increasing their lipophilicity and metabolic stability[1][2]. This strategic incorporation has been pivotal in the development of numerous successful drugs[1].

Functionalization of the four equivalent bridgehead (tertiary) carbon atoms of the adamantane core yields a perfectly tetrahedral presentation of chemical groups. This predictable, rigid arrangement makes 1,3,5,7-tetrasubstituted adamantanes highly sought-after building blocks in supramolecular chemistry and materials science[3]. Among these, 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIPA) stands out as a particularly versatile precursor. The presence of four iodophenyl groups provides robust, reactive handles for a variety of cross-coupling reactions, enabling the construction of complex, well-defined macromolecular architectures[4][5].

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, structural characteristics, and diverse applications of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane.

Synthesis and Purification

The preparation of TIPA is efficiently achieved through a facile two-step process, which has been demonstrated to be scalable for producing gram quantities of the material[6]. The strategy involves the arylation of the adamantane core followed by a regioselective iodination of the appended phenyl groups.

Experimental Protocol: Synthesis of TIPA

Step 1: Synthesis of 1,3,5,7-Tetraphenyladamantane

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5,7-tetrabromoadamantane (1.0 eq) and anhydrous benzene (serving as both solvent and reactant).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 4.0 eq) in portions to the stirred suspension at 0 °C. The use of a strong Lewis acid like AlCl₃ is critical to facilitate the Friedel-Crafts alkylation of benzene with the sterically hindered adamantyl bromide.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it cautiously over crushed ice to quench the catalyst. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield 1,3,5,7-tetraphenyladamantane as a white solid.

Step 2: Iodination of 1,3,5,7-Tetraphenyladamantane to yield TIPA

-

Reaction Setup: In a flask protected from light, dissolve 1,3,5,7-tetraphenyladamantane (1.0 eq) in a mixture of chloroform and glacial acetic acid.

-

Reagent Addition: Add iodine (I₂, 4.4 eq) and periodic acid (H₅IO₆, 1.1 eq) to the solution. Periodic acid serves as a co-oxidant to regenerate the active iodinating species in situ, ensuring the efficient and complete iodination at the para-position of each phenyl ring. This electrophilic aromatic substitution is highly regioselective due to the steric bulk of the adamantyl core directing the incoming electrophile.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by recrystallization from a solvent like benzene or toluene to afford 1,3,5,7-Tetrakis(4-iodophenyl)adamantane as a crystalline solid[6][7].

Synthesis and Purification Workflow

Caption: Workflow for the two-step synthesis of TIPA.

Physicochemical and Spectroscopic Properties

TIPA is a white to off-white crystalline solid at room temperature. Its rigid, bulky, and symmetrical structure results in a high melting point and limited solubility in common polar solvents, though it exhibits solubility in aromatic and halogenated solvents like benzene, toluene, and chloroform[7][8].

Summary of Core Properties

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₈I₄ | [9] |

| Molecular Weight | 944.20 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [8] |

| CAS Number | 144970-30-9 | [9] |

| Purity | Typically ≥97% | [10] |

| Solubility | Soluble in benzene, toluene, chloroform; sparingly soluble in alcohols | [7][8] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the adamantane cage protons and the aromatic protons. The adamantane methylene protons typically appear as a broad singlet around 2.1 ppm. The aromatic protons appear as two distinct doublets in the aromatic region (approx. 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃): The carbon spectrum confirms the high symmetry of the molecule. Key reported chemical shifts include signals for the adamantane secondary carbons at ~46.6 ppm and the bridgehead carbons at ~39.0 ppm. The aromatic carbons show distinct signals, with the iodine-bearing carbon at ~91.7 ppm and the carbon attached to the adamantane core at ~148.4 ppm[6].

Structural Analysis: The Tetrahedral Architecture

The molecular structure of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane has been definitively characterized by single-crystal X-ray diffraction, typically as a benzene tetrasolvate[7][11].

Crystallographic Data

-

Crystal System: Tetragonal[7]

-

Space Group: I4[7]

-

Key Structural Features: The molecule possesses 4-fold crystallographic symmetry. A notable conformational feature is that the phenyl groups are eclipsed with one of the C-C bonds of the adamantane cage[7].

-

Intermolecular Interactions: The crystal packing is governed by a combination of weak intermolecular interactions. These include halogen bonding (I···I contacts at ~3.944 Å) and halogen-pi interactions (I···π(phenyl) contacts at ~3.6-3.7 Å), which link the molecules along the c-axis[7]. Additionally, C-H···π interactions are observed between the TIPA molecules and the co-crystallized benzene solvent molecules[7].

Caption: Simplified 2D representation of TIPA's tetrahedral structure.

Reactivity and Applications

The primary value of TIPA lies in its role as a rigid tetrahedral scaffold equipped with four synthetically versatile iodophenyl arms. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions[4][5].

Core Application in Supramolecular Chemistry and Materials Science

TIPA is a premier building block for constructing porous polymer networks and other extended covalent assemblies[12]. Its rigid, pre-organized tetrahedral geometry enforces a three-dimensional growth pattern, which is crucial for creating materials with high internal surface areas and permanent porosity.

Key reactions involving TIPA include:

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form C-C bonds, creating extended polyphenyl structures[5].

-

Sonogashira Coupling: Reaction with terminal alkynes to produce rigid tetrahedral molecules with ethynyl linkers, which are useful in constructing carbon-rich networks and materials with interesting optical properties[4][6].

-

Heck Coupling: Reaction with alkenes, such as styrene, to synthesize materials like 1,3,5,7-tetrakis(4-stilbenylphenyl)adamantane[5].

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functionalities.

-

Ullmann Condensation: Reaction with phenols or other nucleophiles to form C-O or other C-heteroatom bonds.

Caption: Reactivity of TIPA in creating diverse macromolecular structures.

Potential in Drug Development and Medicinal Chemistry

While TIPA itself is not a therapeutic agent, its structural motifs are highly relevant to drug design. The adamantane core is a proven bioisostere and a modulator of pharmacokinetic properties[1]. The tetrahedral arrangement of functional groups offers a unique platform for creating multivalent ligands, which can exhibit enhanced binding affinity and selectivity for biological targets through the chelate effect.

-

Scaffold for Library Synthesis: The four identical and reactive iodophenyl groups make TIPA an ideal starting point for combinatorial chemistry. It allows for the synthesis of symmetrical, tetravalent molecules where a pharmacophore can be presented in a precise three-dimensional array. This is particularly valuable for targeting multimeric proteins or cell surface receptors.

-

Access to Novel Adamantane Derivatives: TIPA serves as a precursor to a wide range of otherwise difficult-to-access 1,3,5,7-tetrasubstituted adamantanes. For example, it can be converted to tetrakis(4-aminophenyl)adamantane or tetrakis(4-carboxyphenyl)adamantane, which can then be used to conjugate peptides, linkers, or other biologically active molecules. The rigid adamantane core ensures that the attached moieties are held apart at a fixed distance, preventing intramolecular aggregation and promoting interaction with the intended biological targets.

Conclusion and Future Outlook

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is more than just a chemical compound; it is a powerful and versatile platform for innovation. Its combination of a rigid, tetrahedral adamantane core and four synthetically accessible iodophenyl groups provides an unparalleled tool for the rational design of complex molecular architectures. Its established use in materials science for creating porous polymers with high surface areas is a testament to its utility as a structural building block.

Looking forward, the potential of TIPA in medicinal chemistry and drug development remains an exciting and underexplored frontier. Its utility as a scaffold for generating libraries of multivalent ligands could lead to the discovery of novel therapeutics with unique modes of action. As synthetic methodologies continue to advance, the applications of this remarkable tetrahedral molecule will undoubtedly continue to expand, solidifying its place as a key enabling technology in both materials science and the life sciences.

References

-

Lu, W., Yuan, D., Zhao, D., et al. (2010). Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation. Chemistry of Materials, 22(21), 5964-5972. [Link]

-

Gomelt, K., et al. (2010). 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1636. [Link]

-

Li, Z., & Fox, M. A. (1993). Synthesis of rigid tetrahedral tetrafunctional molecules from 1,3,5,7-tetrakis(4-iodophenyl)adamantane. Chemistry of Materials, 5(4), 415-417. [Link]

- Wang, X., et al. (2012). Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.

-

Schilling, C. I., et al. (2011). Fourfold Suzuki–Miyaura and Sonogashira Cross‐Coupling Reactions on Tetrahedral Methane and Adamantane Derivatives. European Journal of Organic Chemistry, 2011(9), 1743-1754. [Link]

-

Rinn, N., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(25), 9438-9509. [Link]

-

Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(9), 7055-7096. [Link]

-

Gomelt, K., et al. (2010). 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. PubChem Compound Database. Retrieved from [Link]

-

Atanasova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1026. [Link]

-

Boldog, I., et al. (2014). 1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane: the smallest tetrahedral tetrazole-functionalized ligand and its complexes formed by reaction with anhydrous M(II)Cl2 (M = Mn, Cu, Zn, Cd). Dalton Transactions, 43(33), 12590-605. [Link]

-

Crysdot LLC (n.d.). 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. Crysdot LLC. [Link]

-

Schilling, C.I., et al. (2011). 1,3,5,7-TETRAKIS-[4'-ISOPROPOXYCARBOXY-(1,1'-BIPHENYL)-4-YL]-ADAMANTANE. SpectraBase. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Adamantane Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

National Center for Biotechnology Information (n.d.). 1,3,5,7-Tetrakis[4-(4-methoxyphenyl)phenyl]adamantane. PubChem Compound Database. Retrieved from [Link]

-

Boldog, I., et al. (2014). 1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane: the smallest tetrahedral tetrazole-functionalized ligand and its complexes formed by reaction with anhydrous M(ii)Cl2 (M = Mn, Cu, Zn, Cd). Dalton Transactions, 43, 12590-12605. [Link]

-

Zhang, Y. M., et al. (2011). 1,3,5,7-Tetrabromoadamantane. ResearchGate. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | C34H28I4 | CID 12963667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3,5,7-tetrakis(4-iodophenyl)adamantane 97% | CAS: 144970-30-9 | AChemBlock [achemblock.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

solubility of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane in organic solvents

An In-depth Technical Guide to the Solubility of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a unique, tetrahedrally symmetric molecule built upon a rigid adamantane core. This structural motif imparts exceptional thermal stability and a three-dimensional architecture that is increasingly exploited in materials science and supramolecular chemistry. Its applications range from serving as a core building block for porous organic polymers and metal-organic frameworks to its use in the synthesis of novel organic electronic materials.[1] A fundamental understanding of its solubility characteristics in common organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility profile of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, supported by experimental insights and protocols.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane presents a fascinating dichotomy of polarity.

-

The Adamantane Core: The central adamantane cage is a bulky, non-polar, and highly rigid hydrocarbon framework. This lipophilic nature suggests a preference for non-polar organic solvents.

-

The Iodophenyl Groups: The four iodophenyl substituents introduce a degree of polarity and the potential for halogen bonding and π-π stacking interactions. The iodine atoms, being large and polarizable, can participate in intermolecular interactions that influence crystal packing and solubility.

The overall solubility is a balance between the non-polar character of the adamantane core and the polarizable nature of the iodophenyl arms. The large, rigid structure of the molecule can also lead to significant lattice energy in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative Solubility Profile

While quantitative solubility data for 1,3,5,7-Tetrakis(4-iodophenyl)adamantane is not extensively reported in the literature, a qualitative understanding can be derived from its use in various synthetic and purification procedures. The following table summarizes the observed solubility in different organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Rationale / Citation |

| Aromatic | Benzene | Soluble (with heating) | Single crystals of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane have been grown by recrystallization from benzene, indicating good solubility at elevated temperatures.[2] |

| Halogenated | Chloroform (CHCl₃) | Soluble | Chloroform is used as a solvent for the iodination of 1,3,5,7-tetraphenyladamantane to produce the title compound.[3] It is also used in a mixed solvent system with methanol for recrystallization.[4] |

| Dichloromethane (CH₂Cl₂) | Sparingly Soluble | While chloroform is a good solvent, a related tetraol derivative of adamantane was found to be insoluble in dichloromethane.[1] This suggests that the solubility of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane in dichloromethane may be limited. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | DMF is used as a solvent in reactions involving 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, indicating its suitability for dissolving this compound.[4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A structurally related tetraol derivative of adamantane is soluble in DMSO.[5] Given the polarizable nature of the iodophenyl groups, it is reasonable to infer that 1,3,5,7-Tetrakis(4-iodophenyl)adamantane would also exhibit solubility in DMSO. | |

| Tetrahydrofuran (THF) | Likely Soluble | A related tetraol derivative of adamantane is soluble in THF.[5] | |

| Alcohols | Methanol (MeOH) | Sparingly Soluble | Methanol is used as a co-solvent with chloroform for recrystallization, suggesting that the compound is not highly soluble in pure methanol at room temperature but that methanol can act as an anti-solvent to induce crystallization from a chloroform solution.[4] |

| Non-polar Alkanes | Hexane, Heptane | Insoluble | The presence of the four polarizable iodophenyl groups significantly reduces the solubility in non-polar aliphatic solvents compared to unsubstituted adamantane. A related tetraol derivative was found to be poorly soluble in non-polar solvents.[5] |

Experimental Protocol for Determining Thermodynamic Solubility

To obtain quantitative solubility data, a reliable experimental protocol is essential. The following method is a robust approach for determining the thermodynamic (equilibrium) solubility of a crystalline compound like 1,3,5,7-Tetrakis(4-iodophenyl)adamantane.

Principle

This method relies on creating a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

1,3,5,7-Tetrakis(4-iodophenyl)adamantane (crystalline solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or small glass test tubes with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Stock Standards:

-

Accurately weigh a known mass of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of crystalline 1,3,5,7-Tetrakis(4-iodophenyl)adamantane to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Key Concepts

Factors Influencing Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Conclusion

1,3,5,7-Tetrakis(4-iodophenyl)adamantane exhibits a nuanced solubility profile governed by its unique molecular architecture. It demonstrates good solubility in halogenated and polar aprotic solvents such as chloroform and DMF, which are commonly used in its synthesis and derivatization. Its solubility in aromatic solvents like benzene is temperature-dependent, a property that is exploited for its recrystallization. Conversely, it is sparingly soluble in alcohols and likely insoluble in non-polar alkanes. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a robust framework for quantitative solubility determination.

References

-

Bats, J. W., Pospiech, S., & Prisner, T. F. (2010). 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1636. [Link]

- CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents. (n.d.).

-

Li, Q., Rukavishnikov, A. V., Petukhov, P. A., Zaikova, T. O., & Keana, J. F. W. (2002). Synthesis of Rigid Tetrahedral Tetrafunctional Molecules from 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. Chemistry of Materials, 14(10), 4350-4360. [Link]

-

Lu, W., Yuan, D., Zhao, D., Schilling, C. I., Plietzsch, O., Muller, T., Bräse, S., Guenther, J., Blümel, J., Krishna, R., Li, Z., & Zhou, H.-C. (2010). Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation. Chemistry of Materials, 22(21), 5964–5972. [Link]

-

Synthesis of 1,3,5,7-tetrakis(4-cyanatophenyl)-adamantane and its microporous polycyanurate network for adsorption of organic vapors, hydrogen and carbon dioxide - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

1,3,5,7-tetrakis-(4-iodophenyl)adamantane - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

Qu, T., McKervey, M. A., & Hu, W. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(4), 18-50. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Abstract

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a highly symmetric, rigid, and tetra-functionalized molecule that serves as a pivotal building block in supramolecular chemistry, materials science, and the development of porous organic frameworks.[1][2] Its well-defined three-dimensional structure provides a robust tetrahedral scaffold for constructing complex molecular architectures. This guide offers an in-depth technical analysis of the spectroscopic data expected for this compound. Leveraging foundational spectroscopic principles and available crystallographic data, we will predict and interpret the characteristic features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational (IR) and Electronic (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who synthesize, utilize, or characterize this and related adamantane-based structures.

Molecular Structure and Symmetry Considerations

The structure of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane consists of a central adamantane cage with four iodophenyl groups attached to its bridgehead carbon atoms. This arrangement results in a molecule with high tetrahedral (Td) symmetry. The molecular formula is C₃₄H₂₈I₄, and the molecular weight is approximately 944.20 g/mol .[3][4]

This high symmetry is the most critical factor influencing its spectroscopic signature, as it renders many of the protons and carbon atoms chemically equivalent. This equivalence drastically simplifies the resulting NMR spectra, leading to a few, well-defined signals instead of a complex multitude of peaks. The crystallographic data confirms this tetrahedral arrangement and reveals important details about bond lengths, angles, and intermolecular packing forces.[5][6]

Caption: Figure 2: A typical workflow for the comprehensive spectroscopic characterization of the title compound.

Summary of Crystallographic Data

The definitive structure of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane has been confirmed by single-crystal X-ray diffraction, reported as a benzene tetrasolvate. [5][6]This data provides the foundational truth upon which all spectroscopic interpretations are based.

| Parameter | Value | Source |

| Molecular Formula | C₃₄H₂₈I₄·4C₆H₆ | [5] |

| Crystal System | Tetragonal | [5] |

| Space Group | I-4 | [5] |

| Key Feature | Molecule possesses 4-fold improper rotation axis (S₄) symmetry | [5] |

| Intermolecular Interactions | I···I (3.944 Å) and I···π(phenyl) interactions linking molecules | [5] |

Table 4: Key Crystallographic Data for 1,3,5,7-Tetrakis(4-iodophenyl)adamantane Benzene Tetrasolvate.

Conclusion

The spectroscopic profile of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a direct reflection of its unique, highly symmetric tetrahedral structure. NMR spectroscopy reveals a remarkably simple set of signals, providing unambiguous evidence of the molecular symmetry in solution. Mass spectrometry confirms the elemental composition and molecular weight, while vibrational and electronic spectroscopies identify the key functional groups and chromophores present. Together, these techniques provide a comprehensive and self-validating toolkit for the positive identification and purity assessment of this important molecular building block.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | C34H28I4 | CID 12963667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane benzene tetrasolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

This guide provides a comprehensive technical overview of the thermal stability of 1,3,5,7-tetrakis(4-iodophenyl)adamantane. It is intended for researchers, scientists, and drug development professionals who utilize adamantane scaffolds in materials science and medicinal chemistry. This document consolidates theoretical expectations of thermal stability with detailed, field-proven methodologies for its empirical determination.

Introduction: The Adamantane Core in Advanced Molecular Design

Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant interest as a unique building block in various scientific disciplines.[1][2] Its three-dimensional, strain-free cage structure provides a robust and predictable tetrahedral geometry.[1] This molecular architecture is particularly valuable in the design of high-performance polymers, supramolecular assemblies, and therapeutic agents where precise spatial arrangement of functional groups is paramount.[1][3]

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a key derivative, offering four points of functionalization extending from a rigid core. The iodophenyl moieties serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex, three-dimensional molecular architectures.[4][5] Given that many applications of such molecules involve processing at elevated temperatures, a thorough understanding of their thermal stability is a critical prerequisite for their successful implementation.[6]

This guide will first establish the expected thermal stability of 1,3,5,7-tetrakis(4-iodophenyl)adamantane based on the known properties of its structural components. Subsequently, it will provide detailed, best-practice protocols for determining its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Stability: A Synthesis of Structural Insights

Direct, publicly available experimental data on the thermal decomposition of 1,3,5,7-tetrakis(4-iodophenyl)adamantane is limited. However, a robust estimation of its thermal stability can be derived from the analysis of its constituent parts: the adamantane cage and the iodophenyl groups.

The adamantane core is exceptionally stable due to its strain-free, diamond-like arrangement of carbon atoms.[2] This inherent stability is a primary reason for its incorporation into high-performance polymers, where it significantly elevates the glass transition and decomposition temperatures.[1] For instance, microporous organic polymers synthesized using a similar building block, 1,3,5,7-tetrakis(4-bromophenyl)adamantane, have shown degradation temperatures around 340 °C.[6] While the carbon-iodine bond is generally weaker than the carbon-bromine bond, the high degree of aromaticity and the rigid adamantane framework are expected to confer substantial thermal stability to the molecule as a whole.

Decomposition of 1,3,5,7-tetrakis(4-iodophenyl)adamantane under inert atmosphere is likely to proceed via homolytic cleavage of the carbon-iodine bonds at elevated temperatures. The stability of the resulting aryl and adamantyl radicals will influence the precise decomposition pathway. In an oxidative atmosphere, decomposition would be more complex, involving reactions with oxygen.

Empirical Determination of Thermal Stability: Experimental Protocols

To ascertain the precise thermal stability of 1,3,5,7-tetrakis(4-iodophenyl)adamantane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

Experimental Protocol for TGA:

-

Sample Preparation:

-

Ensure the 1,3,5,7-tetrakis(4-iodophenyl)adamantane sample is a homogenous, fine powder to promote uniform heating.[9]

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).[9][10]

-

Gently tap the crucible to ensure the sample is evenly distributed across the bottom in a thin layer.[9]

-

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10] This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) versus temperature.

-

The onset of decomposition (Tonset) is determined from the initial deviation from the baseline.

-

The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (Td5%).

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like 1,3,5,7-tetrakis(4-iodophenyl)adamantane, DSC is crucial for determining its melting point and enthalpy of fusion, which are also indicators of thermal stability.

Experimental Protocol for DSC:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any sublimation of the sample during heating.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min.

-

Cool the sample back to 30 °C at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe any changes in thermal behavior after the initial melt and recrystallization.[12]

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.[4]

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Summary of Expected and Determinable Thermal Properties

The following table summarizes the key thermal stability parameters for 1,3,5,7-tetrakis(4-iodophenyl)adamantane and indicates whether they are based on theoretical expectation or are to be determined experimentally via the provided protocols.

| Parameter | Description | Basis | Analytical Technique |

| Decomposition Temperature (Td5%) | Temperature at which 5% mass loss occurs. | Expected to be high (>300 °C), based on adamantane core stability. | TGA |

| Melting Point (Tm) | Temperature of transition from solid to liquid phase. | To be determined. | DSC |

| Enthalpy of Fusion (ΔHf) | Heat required to melt the substance. | To be determined. | DSC |

| Decomposition Mechanism | The chemical pathway of thermal breakdown. | Expected to initiate with C-I bond cleavage. | TGA coupled with Evolved Gas Analysis (EGA) such as Mass Spectrometry or FTIR. |

Conclusion

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a molecule of significant interest due to its rigid tetrahedral structure and versatile functionality. While direct experimental data on its thermal stability is not widely published, its chemical structure strongly suggests a high degree of thermal robustness, a characteristic feature of adamantane derivatives. The protocols detailed in this guide for Thermogravimetric Analysis and Differential Scanning Calorimetry provide a clear and reliable framework for the empirical determination of its decomposition and melting characteristics. The resulting data is essential for the informed application of this compound in the development of advanced materials and pharmaceuticals, ensuring its stability under relevant processing and operational conditions.

References

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry | Request PDF. Retrieved from [Link]

-

Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). Retrieved from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis | Chemistry. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Li, X., Guo, J., Yue, H., Wang, J., & Topham, P. D. (2017). Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials. RSC Advances, 7(25), 15449-15455. [Link]

-

ResearchGate. (n.d.). Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons | Request PDF. Retrieved from [Link]

-

Fort, R. C. (1976). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 76(4), 425-508. [Link]

-

Rinn, N., Rojas-León, I., Peerless, B., Gowrisankar, S., Ziese, F., Rosemann, N. W., ... & Dehnen, S. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(25), 9438-9509. [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of Rigid Tetrahedral Tetrafunctional Molecules from 1,3,5,7- Tetrakis(4-iodophenyl)adamantane. (2010, August). ChemInform, 24(18). [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

-

Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 1-39. [Link]

-

ResearchGate. (n.d.). Review on Synthesis of Halogenated Adamantane Derivatives. Retrieved from [Link]

-

Interpreting DSC curves Part 1: Dynamic measurements. (2000). UserCom, 1. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. epfl.ch [epfl.ch]

- 4. s4science.at [s4science.at]

- 5. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. smithers.com [smithers.com]

- 9. torontech.com [torontech.com]

- 10. infinitalab.com [infinitalab.com]

- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 12. eng.uc.edu [eng.uc.edu]

Adamantane-Based Building Blocks: Engineering Robust Porous Organic Polymers for Advanced Applications

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the design, synthesis, characterization, and application of porous organic polymers (POPs) constructed from adamantane-based building blocks. We will delve into the fundamental principles that make adamantane a superior scaffold for creating robust, high-performance materials, moving beyond simple protocols to explain the causal relationships behind synthetic choices and characterization outcomes.

The Adamantane Advantage: A Foundation of Rigidity and Stability

The journey into advanced porous materials often begins with the selection of a core building block. Adamantane, the simplest diamondoid, has emerged as a premier candidate for constructing POPs due to its unique combination of intrinsic properties.[1] Its molecular structure, a perfect, strain-free fusion of three cyclohexane rings in a chair conformation, provides an exceptionally rigid and stable three-dimensional scaffold.[1]

This inherent rigidity is the cornerstone of its utility. Unlike flexible aliphatic or even some planar aromatic linkers, the adamantane cage resists conformational changes. When used as a "knot" in a polymer network, it prevents the collapse of the porous structure upon solvent removal, leading to materials with permanent, accessible microporosity.[2][3] Furthermore, the high physicochemical stability of the adamantane skeleton imparts exceptional thermal and chemical resistance to the resulting polymers, a critical requirement for applications in harsh industrial environments.[4][5]

The tetrahedral symmetry of adamantane (Td symmetry) is another crucial feature.[1] It allows for the predictable, multi-directional extension of the polymer network in three dimensions, a key factor in creating materials with high surface areas and interconnected pore systems.[6] By functionalizing the four equivalent bridgehead positions, chemists can create tetrahedral monomers that serve as ideal nodes for building extensive, covalent frameworks.

Caption: Core properties of adamantane and their influence on polymer attributes.

Monomer Design and Synthesis: Creating the Functionalized "Knots"

The successful synthesis of an adamantane-based POP is contingent on the preparation of appropriately functionalized adamantane monomers. The goal is to install reactive groups at the bridgehead positions (1, 3, 5, and 7) that can undergo polymerization. Common functionalities include halides (I, Br), amines (-NH2), aldehydes (-CHO), and boronic esters.

A widely used precursor is 1,3,5,7-tetraphenyladamantane, which can be further functionalized. For instance, the synthesis of 1,3,5,7-tetrakis(4-aminophenyl)adamantane, a key monomer for poly(Schiff base) networks, involves the nitration of tetraphenyladamantane followed by reduction. Similarly, halogenation provides precursors for cross-coupling reactions.[4]

The choice of functional group is dictated by the desired polymerization chemistry. For instance, Sonogashira-Hagihara coupling requires terminal alkynes and aryl halides, while Schiff base condensation requires amines and aldehydes.[4][7]

Polymerization Strategies: Weaving Adamantane Nodes into Porous Fabrics

The formation of the porous network involves "stitching" the adamantane monomers together using robust covalent bonds. The choice of reaction is critical as it defines the polymer's linkage chemistry, which in turn affects its stability and properties. Several powerful cross-coupling and condensation reactions are employed.

Sonogashira-Hagihara Cross-Coupling